tert-Butyl ((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C17H23ClF3N3O2 and its molecular weight is 393.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward thereverse transcriptase enzyme .
Mode of Action
The mode of action involves the compound interacting with its target, possibly through a key hydrogen bonding interaction with the protein . This interaction lowers the pKa of the cyclic carbamate, enhancing the compound’s effectiveness .
Biochemical Pathways
The interaction with the reverse transcriptase enzyme suggests that it may influence thereplication of retroviruses , such as HIV .
Pharmacokinetics
The presence of the -cf3 group and the cyclic carbamate structure may influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely related to its interaction with the reverse transcriptase enzyme. By inhibiting this enzyme, the compound could potentially prevent the replication of retroviruses , thereby exerting an antiviral effect .
Biological Activity
tert-Butyl ((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)methyl)carbamate, also known by its CAS number 1354448-68-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 365.78 g/mol. The structure includes a tert-butyl group and a piperidine ring substituted with a chloro-trifluoromethyl pyridine moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups are known to interact with enzymes involved in various metabolic pathways. For example, studies have shown that similar structures can inhibit enzymes like OGG1 (8-oxo Guanine DNA Glycosylase 1), which plays a role in DNA repair mechanisms .
- Cellular Target Engagement : The compound has been assessed for its cellular potency against various cancer cell lines. Its mechanism may involve the stabilization of target proteins within cells, leading to altered cellular responses and apoptosis in cancer cells .
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound through various assays:
Table 1: Summary of Biological Activity Studies
Case Studies
- Inhibition of DNA Repair Enzymes : A study demonstrated that compounds similar to this compound effectively inhibited OGG1, leading to impaired DNA repair in cancer cells. This inhibition resulted in increased sensitivity to chemotherapeutic agents .
- Cancer Cell Line Studies : In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines at low micromolar concentrations. The mechanism involved increased caspase activity and morphological changes indicative of programmed cell death .
Properties
IUPAC Name |
tert-butyl N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClF3N3O2/c1-16(2,3)26-15(25)23-8-11-5-4-6-24(10-11)14-13(18)7-12(9-22-14)17(19,20)21/h7,9,11H,4-6,8,10H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXIXVPVEQBDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108014 | |
Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-53-3 | |
Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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